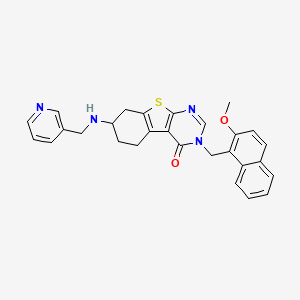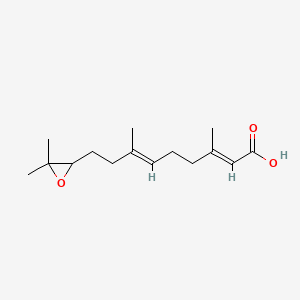
3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Racemic Juvenile Hormone III Acid is a synthetic compound that mimics the natural juvenile hormone found in insects. Juvenile hormones are crucial in regulating various physiological processes in insects, including development, reproduction, and metamorphosis . The racemic form of Juvenile Hormone III Acid contains equal amounts of both enantiomers, which are mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of racemic Juvenile Hormone III Acid typically involves the following steps:
Starting Material: The synthesis begins with farnesoic acid, a naturally occurring sesquiterpenoid.
Epoxidation: Farnesoic acid undergoes epoxidation to form juvenile hormone acid.
Methylation: The juvenile hormone acid is then methylated to produce Juvenile Hormone III.
Industrial Production Methods: Industrial production of racemic Juvenile Hormone III Acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Epoxidation: Using specific catalysts to achieve efficient epoxidation.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to separate and purify the desired product.
化学反応の分析
Types of Reactions: Racemic Juvenile Hormone III Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cytochrome P450 enzymes for epoxidation.
Major Products: The major products formed from these reactions include various derivatives of Juvenile Hormone III Acid, which can have different biological activities and applications .
科学的研究の応用
Racemic Juvenile Hormone III Acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of sesquiterpenoids.
Biology: Investigated for its role in insect development and metamorphosis.
Industry: Utilized in the production of insect growth regulators and other agrochemicals.
作用機序
The mechanism of action of racemic Juvenile Hormone III Acid involves binding to specific receptors in insects, leading to the regulation of gene expression and physiological processes. The compound targets the juvenile hormone receptor, which is part of the nuclear receptor family. This interaction modulates the transcription of genes involved in development, reproduction, and metamorphosis .
類似化合物との比較
- Juvenile Hormone I
- Juvenile Hormone II
- Juvenile Hormone III bisepoxide
- Juvenile Hormone III skipped bisepoxide
Comparison: Racemic Juvenile Hormone III Acid is unique due to its specific structure and biological activity. Compared to other juvenile hormones, it has a distinct epoxidation pattern and methylation sequence, which contributes to its unique physiological effects in insects . Additionally, the racemic form contains both enantiomers, providing a broader range of biological activities compared to the pure enantiomers .
特性
CAS番号 |
34375-62-7 |
|---|---|
分子式 |
C15H24O3 |
分子量 |
252.35 g/mol |
IUPAC名 |
(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+ |
InChIキー |
DIAZNFMKLJLDNM-BFPRWLMKSA-N |
異性体SMILES |
C/C(=C\CC/C(=C/C(=O)O)/C)/CCC1C(O1)(C)C |
正規SMILES |
CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
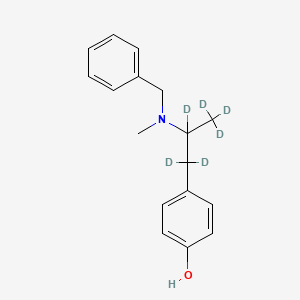
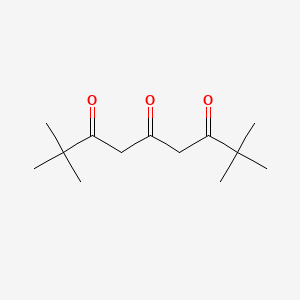
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
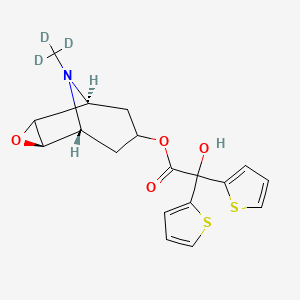
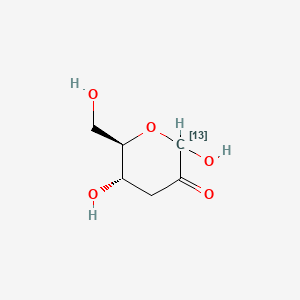
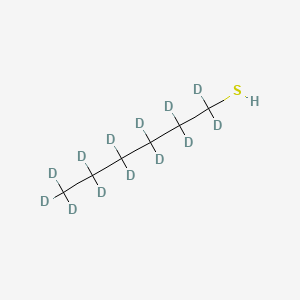
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
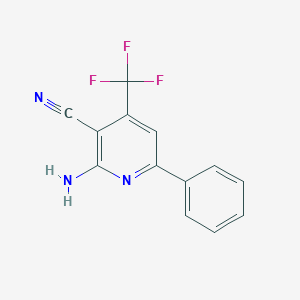
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
